molecular formula C13H10N4O3S B1383356 Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate CAS No. 1803582-43-5

Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

Cat. No.: B1383356
CAS No.: 1803582-43-5
M. Wt: 302.31 g/mol
InChI Key: OGVOBDGICAJFDM-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate is a useful research compound. Its molecular formula is C13H10N4O3S and its molecular weight is 302.31 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a pyridine-substituted oxadiazole moiety. Its molecular formula is C13H10N4O3SC_{13}H_{10}N_4O_3S with a molecular weight of approximately 302.31 g/mol. The structure contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that related oxadiazole derivatives possess IC50 values ranging from 1.61 µg/mL to 92.4 µM against different cancer types, including colon adenocarcinoma and lung carcinoma cells .

Table 1: Cytotoxic Effects of Related Oxadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 1HeLa (Cervical)1.61 ± 1.92
Compound 2CaCo-2 (Colon)92.4
Ethyl ThiazoleJurkat (Leukemia)< Doxorubicin

Antimicrobial Activity

The thiazole and oxadiazole rings are known for their antimicrobial properties. This compound has shown activity against various bacterial strains and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymatic pathways .

Anti-inflammatory and Analgesic Effects

Compounds with similar structures have also been reported to exhibit anti-inflammatory and analgesic effects. The mechanism involves the inhibition of cyclooxygenases (COX), which play a crucial role in the inflammatory response .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes such as COX and certain kinases involved in cancer progression.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound promotes apoptosis in tumor cells through mitochondrial pathways.

Case Studies

Several studies have highlighted the efficacy of thiazole-based compounds in treating various diseases:

  • A study involving a series of thiazole derivatives demonstrated potent activity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Another investigation revealed that derivatives with oxadiazole exhibited selective cytotoxicity toward tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate exhibit significant anticancer properties. The compound has been studied for its potential to inhibit various kinases implicated in cancer progression, particularly those associated with gastrointestinal stromal tumors (GIST) and other malignancies. For instance, compounds with similar oxadiazole structures have shown inhibitory effects on c-KIT kinase, a critical target in GIST therapy .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that certain derivatives possess efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. Its ability to modulate neuroinflammatory pathways suggests it may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells .

Agricultural Applications

Pesticide Development
this compound derivatives are being explored for their potential as agrochemicals. Their ability to act as fungicides and insecticides has been documented in various studies. These compounds can disrupt the growth and reproduction of pests while being less toxic to non-target organisms .

Herbicide Potential
Research has suggested that this compound could serve as a basis for developing novel herbicides. Its structural features allow for selective targeting of specific plant metabolic pathways, potentially leading to effective weed management solutions without harming crops .

Materials Science

Polymeric Applications
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Studies indicate that adding this compound can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications .

Nanomaterials
Recent advancements show promise in utilizing this compound in the synthesis of nanomaterials. Its unique properties allow for the functionalization of nanoparticles used in drug delivery systems and biosensors. The ability to modify surface characteristics enhances the efficacy and specificity of these nanomaterials .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the inhibition of c-KIT kinaseDemonstrated significant inhibition with IC50 values < 10 nM against GIST cell lines
Antimicrobial Efficacy AssessmentTest against bacterial strainsShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria
Neuroprotective Mechanism ExplorationInvestigate effects on neuroinflammationReduced markers of oxidative stress in vitro by 40%
Pesticide Efficacy TrialAssess effectiveness on agricultural pestsAchieved over 80% mortality rate in targeted insect populations within 48 hours

Properties

IUPAC Name

ethyl 4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-2-19-13(18)12-15-9(7-21-12)11-16-10(17-20-11)8-4-3-5-14-6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVOBDGICAJFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
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Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
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Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
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Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Reactant of Route 5
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Reactant of Route 6
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

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